molecular formula C25H40O6 B13055577 SimvastatinEPImpurityA

SimvastatinEPImpurityA

Cat. No.: B13055577
M. Wt: 436.6 g/mol
InChI Key: XWLXKKNPFMNSFA-DAHYEWGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simvastatin EP Impurity A, also known as Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate, is a related compound of Simvastatin. Simvastatin is a lipid-lowering drug that inhibits HMG-CoA reductase, an enzyme involved in cholesterol synthesis. Impurities like Simvastatin EP Impurity A are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products .

Chemical Reactions Analysis

Simvastatin EP Impurity A undergoes several types of chemical reactions, including:

Common reagents used in these reactions include alkaline solutions for hydrolysis and oxidizing agents for oxidation. The major products formed from these reactions include the hydroxy acid form and various ester derivatives .

Scientific Research Applications

Properties

Molecular Formula

C25H40O6

Molecular Weight

436.6 g/mol

IUPAC Name

(3S,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18-,19-,20-,21-,23-/m0/s1

InChI Key

XWLXKKNPFMNSFA-DAHYEWGRSA-N

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](C[C@@H](CC(=O)O)O)O)C

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C

Origin of Product

United States

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